"Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate" molecular weight
"Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate" molecular weight
An In-depth Technical Guide on Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate
This technical guide provides a comprehensive overview of Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate, including its chemical properties, synthesis protocols, and potential biological significance. The information is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate is a heterocyclic organic compound. Its fundamental properties are summarized in the table below.
| Property | Value | References |
| Molecular Weight | 153.14 g/mol | [1][2][3] |
| Molecular Formula | C₇H₇NO₃ | [1][2][4] |
| CAS Number | 10128-91-3 | [1][3][4][5][6] |
| Physical Form | Solid | [3] |
| Purity | Typically ≥97% | [3] |
| Storage Conditions | Inert atmosphere, room temperature | [1][3] |
| IUPAC Name | methyl 2-hydroxynicotinate | [3] |
Experimental Protocols: Synthesis
The synthesis of 2-oxo-1,2-dihydropyridine derivatives, including the title compound and its analogs, can be achieved through various routes. Below are detailed experimental protocols from the literature.
Protocol 1: Synthesis of 2-Oxo-1,2-dihydropyridine-3-Carboxylic Acid Derivatives
This protocol describes a general method for synthesizing derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid from an anilinomethylidene derivative of Meldrum's acid and active methylene nitriles.[7]
Step 1: Preparation of 2,2-Dimethyl-5-(phenylamino)methylene-1,3-dioxane-4,6-dione
-
A mixture of powdered Meldrum's acid (0.1 mol), triethyl orthoformate (21.6 mL, 0.13 mol), and freshly distilled aniline (9.1 mL, 0.1 mol) is refluxed with vigorous stirring for 5 minutes, resulting in a syrupy mass.
-
The reaction mass is diluted with 30 mL of ethanol and refluxed for an additional 3 minutes.
-
After cooling to approximately 20°C with stirring, the mixture is diluted with water to a total volume of 100 mL.
-
After 2 hours, the product is filtered off and washed sequentially with water, twice with 60% ethanol, and finally with hexane.
Step 2: Synthesis of 2-Oxo-1,2-dihydropyridine Derivatives
-
Potassium hydroxide (1.12 g, 0.02 mol) is added to a vigorously stirred suspension of the product from Step 1 (0.01 mol) and a cyano(thio)acetamide (0.01 mol) in 10 mL of ethanol.
-
The reaction mixture is stirred for 24 hours.
-
The mixture is then acidified with concentrated HCl to a pH of 5 and left for 3 hours.
-
The resulting precipitate is filtered off and washed successively with water and ethanol to yield the final product.
Protocol 2: Synthesis via Hydrolysis of Nitrile Precursors
This method is used for preparing a series of 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids and involves the hydrolysis of the corresponding nitriles.[8]
Step 1: Synthesis of Sodium Enolates
-
The appropriate ketone is reacted with ethyl formate and sodium or sodium hydride to synthesize the sodium enolate of the corresponding 3-substituted 3-oxopropionaldehyde.
Step 2: Preparation of Nitriles
-
The sodium enolate from Step 1 is reacted with cyanoacetamide to produce the corresponding 1,2-dihydro-2-oxo-3-pyridinecarbonitrile.
Step 3: Hydrolysis to Carboxylic Acid
-
The nitrile from Step 2 is hydrolyzed to yield the final 1,2-dihydro-2-oxo-3-pyridinecarboxylic acid product.
Logical and Workflow Diagrams
The following diagrams illustrate the synthesis workflow and a potential logical pathway for the biological application of this class of compounds.
Caption: General workflow for the synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives.
Caption: Proposed mechanism of action for 2-oxo-1,2-dihydropyridine derivatives as bioactive agents.
Biological Activity and Potential Applications
Derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid have been identified as promising candidates for drug development.
-
Hypoglycemic Agents : Certain analogs, such as 1,2-dihydro-2-oxo-6-(2-methylpropyl)-3-pyridinecarboxylic acid, have demonstrated hypoglycemic properties.[8] A study of structure-activity relationships revealed that the nature of the substituent at the 6-position is critical for this activity.[8]
-
Enzyme Inhibition : The structural motif of a substituted heterocyclic ring is common in enzyme inhibitors. For instance, a structurally related compound, 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (Sunitinib), is a potent tyrosine kinase inhibitor.[9] This suggests that derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid could be explored for their potential as inhibitors of various enzymes, including kinases.
-
Drug Precursors : These compounds serve as versatile scaffolds or "drug precursors" in medicinal chemistry for the synthesis of more complex molecules with desired therapeutic properties.[7] Their functional groups allow for a variety of chemical modifications to optimize biological activity and pharmacokinetic profiles.
References
- 1. 10128-91-3|Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate|BLD Pharm [bldpharm.com]
- 2. scbt.com [scbt.com]
- 3. Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate | 10128-91-3 [sigmaaldrich.com]
- 4. Page loading... [guidechem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate | 10128-91-3 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. 1,2-Dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid, analogues, and derivatives. A new class of oral hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
